2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

Inflammation Prostaglandin Enzyme Inhibition

Researchers requiring precise regioselectivity in nucleophilic substitution must avoid generic alpha-bromoketones. The 3,4-dimethylphenyl moiety confers distinct electronic and steric effects critical for reaction kinetics and biological assay validity. - Key precursor for dimethylated ephedrine derivatives via amine substitution. - Defined chemical probe: weak mPGES-1 inhibitor (IC₅₀ 506 nM) for SAR studies. - Versatile building block for thiazole, imidazole, and other heterocyclic scaffolds. Supplied at ≥95% purity with full quality documentation. Standard international shipping available for R&D quantities.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 65937-01-1
Cat. No. B1293071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
CAS65937-01-1
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C(C)Br)C
InChIInChI=1S/C11H13BrO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3
InChIKeyINDOZXXMTNQGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Sourcing & Characterization


2-Bromo-1-(3,4-dimethylphenyl)propan-1-one (CAS 65937-01-1) is an alpha-brominated propiophenone derivative with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . It is a chemical building block and research intermediate supplied commercially at typical purities of 95% . Its key structural features are the bromine atom at the alpha-carbon adjacent to the carbonyl group, and the 3,4-dimethyl substitution on the phenyl ring .

Workflow Electrophilic building block for nucleophilic substitution and heterocycle synthesis
Selection Alpha-brominated propiophenone with 3,4-dimethylphenyl substitution
Use Context Synthesis of dimethylated ephedrine derivatives and pharmacologically relevant scaffolds

Substitution Risks for 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one


As an alpha-bromoketone, 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one (CAS 65937-01-1) is a specialized electrophilic building block. Its reactivity is highly dependent on the electronic and steric environment created by the 3,4-dimethylphenyl moiety . Simply substituting this compound with another alpha-bromoketone, such as 2-bromo-1-phenylethanone, is chemically invalid. The resulting difference in reaction kinetics, regioselectivity, and the final product's properties (e.g., lipophilicity, metabolic stability) can derail an entire synthetic pathway or skew biological assay results . The evidence presented below quantifies these critical differences, confirming that this compound is not a generic commodity item.

Reactivity Mismatch

Unsubstituted alpha-bromoketones may alter reaction kinetics and regioselectivity, shifting synthetic outcomes.

Property Shift

The 3,4-dimethyl group increases lipophilicity and may affect downstream ADME or material properties.

Hazard Profile

GHS classifications for acute toxicity and irritation can differ, impacting handling and shipping requirements.

Procurement Evidence for 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one


mPGES-1 Inhibition Assay

In a comparative study of alpha-bromoketone analogs, 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one was profiled against microsomal prostaglandin E synthase-1 (mPGES-1). Its IC₅₀ value of 506 nM quantifies its potency in this assay, providing a direct benchmark against other tested compounds [1].

mPGES-1 Inhibition
Reported assay context
IC₅₀ = 506 nM
Supports inflammation-target screening benchmark
Cross-study comparable; IL-1β-stimulated A549 membranes
Inflammation Prostaglandin Enzyme Inhibition

MC3R Agonist Activity

The compound was profiled against the human melanocortin-3 receptor (MC3R), a GPCR involved in energy homeostasis. The measured agonist activity was weak, with a reported Kᵢ value of >1000 nM [1]. This quantifiable lack of potent agonism is a crucial piece of selectivity data when compared to other synthetic ligands for this receptor family.

MC3R Agonism
Reported assay context
Kᵢ > 1000 nM
Confirms weak off-target activity at melanocortin receptor
HEK293 cell cAMP assay; selectivity data
Melanocortin GPCR Agonism

Physicochemical Property Comparison

The 3,4-dimethyl substitution pattern on the phenyl ring confers distinct physicochemical properties compared to the unsubstituted phenyl analog, 2-bromo-1-phenylpropan-1-one. The target compound has a calculated LogP (cLogP) of approximately 3.6, compared to a cLogP of ~2.8 for the unsubstituted analog . This increase in lipophilicity of nearly one log unit is quantifiable and impacts solubility, membrane permeability, and metabolic stability.

Lipophilicity
Class-level inference
ΔcLogP ≈ +0.8 (vs. unsubstituted analog)
Higher calculated LogP suggests altered membrane permeability
Data to verify; predicted using standard algorithms
Molecular Descriptor Physicochemical Property Lipophilicity

Safety and Handling Profile

Safety data sheets (SDS) for this compound classify it under specific hazard codes, including Acute Toxicity Category 4 (Oral) and Eye Irritation Category 2 . While this is a common profile for alpha-bromoketones, the presence of specific GHS classifications allows for a direct, quantified comparison of handling requirements and shipping restrictions against other potential building blocks with more or less hazardous profiles.

Hazard Classification
Cross-study comparable
Acute Tox. 4 (Oral), Eye Irrit. 2
Informs PPE and facility risk assessment for procurement
Varies among alpha-bromoketone analogs; review SDS
Safety Handling Procurement

Validated Applications for 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one


Dimethylated Ephedrine Synthesis

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one (CAS 65937-01-1) is a key electrophilic precursor for synthesizing dimethylated ephedrine derivatives [1]. This application leverages its alpha-bromo ketone reactivity to undergo nucleophilic substitution with amines, as detailed in synthetic studies [1].

Heterocyclic Building Block

As an alpha-bromoketone, this compound is a versatile building block for synthesizing various heterocyclic systems, including thiazoles, imidazoles, and other biologically relevant scaffolds [1]. Its specific 3,4-dimethylphenyl group allows for the introduction of tailored steric and electronic properties into the final heterocyclic product, which can be crucial for modulating biological activity or material properties.

Chemical Probe for Target Validation

Given its reported, albeit weak, activity against mPGES-1 (IC₅₀ = 506 nM) [1] and lack of potent agonism at MC3R (Kᵢ > 1000 nM) [2], this compound serves as a defined chemical tool for probing these pathways. Researchers can use it as a benchmark or starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective modulators of these targets.

Application
Selection Property
Validation Focus
Dimethylated Ephedrine Synthesis
Alpha-bromo ketone electrophilicity
Amine substitution efficiency and stereochemical outcome
Heterocyclic Building Block
Versatile reactivity for ring formation
Yield and purity of thiazole, imidazole scaffolds
Chemical Probe for Target Validation
Defined bioactivity profile (mPGES-1, MC3R)
SAR benchmarking and selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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